molecular formula C₂₄H₂₇D₃O₆ B1151872 trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate

trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate

Cat. No.: B1151872
M. Wt: 417.51
Attention: For research use only. Not for human or veterinary use.
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Description

trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate is a deuterated form of eplerenone, a selective aldosterone receptor antagonist used primarily in the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile. Eplerenone itself is known for its ability to block the effects of aldosterone, a hormone that increases sodium retention and potassium excretion, leading to increased blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate involves multiple steps, starting from steroidal precursors. The process typically includes:

Industrial Production Methods

Industrial production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling reaction temperatures, times, and the concentration of reagents. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound, characterized by its deuterated structure .

Mechanism of Action

trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone. This inhibition prevents aldosterone from exerting its effects on sodium retention and potassium excretion, leading to a reduction in blood pressure . The molecular targets involved include the mineralocorticoid receptor and components of the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate

This compound is unique due to its selective binding to the mineralocorticoid receptor, resulting in fewer side effects compared to spironolactone. The deuterated form also offers enhanced stability and a potentially improved metabolic profile, making it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C₂₄H₂₇D₃O₆

Molecular Weight

417.51

Synonyms

(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid;  γ-Lactone 7-(Methyl-d3) Ester;  CGP 30083-d3;  Epoxymexrenone-d3;  Inspra-d3;  SC-66110-d3; 

Origin of Product

United States

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